3-Formamido-3-(furan-2-yl)propanoic acid
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Overview
Description
3-Formamido-3-(furan-2-yl)propanoic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is also known by its IUPAC name, N-(2-furoyl)-beta-alanine . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an amino acid derivative structure.
Preparation Methods
The synthesis of 3-Formamido-3-(furan-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid such as triflic acid (TfOH). This reaction leads to the hydroarylation of the carbon–carbon double bond, resulting in the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives . The reaction conditions typically involve the use of neat triflic acid and can be monitored using NMR and DFT studies to ensure the formation of the desired product.
Chemical Reactions Analysis
3-Formamido-3-(furan-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in substitution reactions with nucleophiles, leading to the formation of different derivatives. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified furan derivatives and amino acid analogs .
Scientific Research Applications
3-Formamido-3-(furan-2-yl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antimicrobial activity against yeast-like fungi Candida albicans, as well as its ability to suppress Escherichia coli and Staphylococcus aureus . In medicine, derivatives of this compound are explored for their potential therapeutic properties. Additionally, in the industry, it is used in the production of fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, and fuels .
Mechanism of Action
The mechanism of action of 3-Formamido-3-(furan-2-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The furan ring and amino acid moiety allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
3-Formamido-3-(furan-2-yl)propanoic acid can be compared with other similar compounds, such as 3-aryl-3-(furan-2-yl)propenoic acid derivatives. These compounds share the furan ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific formamido and propanoic acid moieties, which confer distinct chemical and biological properties. Similar compounds include 3-(furan-2-yl)propenoic acids and their esters, which are used in similar applications but may exhibit different reactivity and biological activity .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3-formamido-3-(furan-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c10-5-9-6(4-8(11)12)7-2-1-3-13-7/h1-3,5-6H,4H2,(H,9,10)(H,11,12) |
InChI Key |
OZWZDGZQNCXUEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)NC=O |
Origin of Product |
United States |
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